molecular formula C29H28N2O3S B6038628 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide

2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide

Cat. No. B6038628
M. Wt: 484.6 g/mol
InChI Key: LSBYJTAWRYCCLZ-UHFFFAOYSA-N
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Description

2-[Benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide, also known as BPSA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and ion channels. 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide has also been found to modulate the activity of voltage-gated ion channels, which are important for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide induces cell cycle arrest and apoptosis by activating the p53 pathway. In neurons, 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide modulates the activity of ion channels, which could lead to changes in membrane potential and neurotransmitter release. 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide is its versatility as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide is also relatively easy to synthesize and purify, making it a useful tool for drug discovery. However, one of the limitations of 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide is its low solubility in aqueous solutions, which could limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide. One direction is the design and synthesis of new compounds based on the 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide scaffold with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide in various diseases such as cancer and neurological disorders. Additionally, the development of new methods for the delivery of 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide could improve its bioavailability and efficacy in vivo.

Synthesis Methods

2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide is synthesized through a multi-step process involving the reaction of benzylamine with phenylsulfonyl chloride followed by the reaction of the resulting compound with 4-isopropylbenzoyl chloride. The final product is obtained through purification and recrystallization.

Scientific Research Applications

2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and drug discovery. In cancer research, 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. In neurobiology, 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide has been found to modulate the activity of ion channels, which could lead to the development of novel therapeutics for neurological disorders. In drug discovery, 2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.

properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O3S/c1-22(2)24-17-19-25(20-18-24)30-29(32)27-15-9-10-16-28(27)31(21-23-11-5-3-6-12-23)35(33,34)26-13-7-4-8-14-26/h3-20,22H,21H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBYJTAWRYCCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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